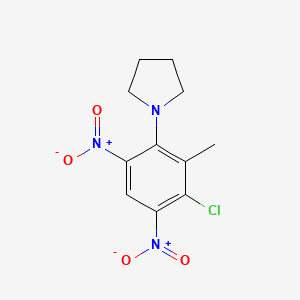
1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine est un composé organique de formule moléculaire C₁₁H₁₂ClN₃O₄. Il se caractérise par un cycle pyrrolidine lié à un groupe phényle substitué par des groupes chlore, méthyle et dinitro.
Méthodes De Préparation
La synthèse de 1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine implique généralement la réaction du 3-chloro-2-méthyl-4,6-dinitrobenzène avec la pyrrolidine. La réaction est effectuée dans des conditions contrôlées pour garantir la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation des paramètres réactionnels tels que la température, le solvant et le temps de réaction afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore sur le cycle phényle peut être substitué par des nucléophiles dans des conditions appropriées, conduisant à la formation de différents dérivés.
Réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Oxydation : Le groupe méthyle peut être oxydé en acide carboxylique dans des conditions oxydantes fortes.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de sodium pour la substitution nucléophile, l'hydrogène gazeux avec un catalyseur au palladium pour la réduction et le permanganate de potassium pour l'oxydation .
Applications de la recherche scientifique
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro peuvent subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Le cycle pyrrolidine peut également jouer un rôle dans la modulation de l'activité du composé en influençant sa liaison aux protéines cibles .
Applications De Recherche Scientifique
1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine peut être comparé à d'autres composés similaires tels que :
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pipéridine : Structure similaire mais avec un cycle pipéridine au lieu de pyrrolidine.
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)morpholine : Contient un cycle morpholine, ce qui peut modifier ses propriétés chimiques et son activité biologique.
1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrole : Présente un cycle pyrrole, conduisant à une réactivité et des applications différentes.
La particularité de 1-(3-Chloro-2-méthyl-4,6-dinitrophényl)pyrrolidine réside dans son motif de substitution spécifique et la présence du cycle pyrrolidine, qui confère des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C11H12ClN3O4 |
|---|---|
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
1-(3-chloro-2-methyl-4,6-dinitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12ClN3O4/c1-7-10(12)8(14(16)17)6-9(15(18)19)11(7)13-4-2-3-5-13/h6H,2-5H2,1H3 |
Clé InChI |
XBIXCDGLUZJKMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)
